Aripiprazole Related Compound B
Overview
Description
The compound 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) , also known by its Unique Ingredient Identifier (UNII) D9ZEV5PJY5 , is a chemical substance with the molecular formula C26H32N2O5 and a molecular weight of 452.54 g/mol . This compound is characterized by its unique structure, which includes two quinolinone moieties connected by an oxybis(butane) linker.
Preparation Methods
The synthesis of 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) typically involves the following steps:
Formation of the Quinolinone Moieties: The quinolinone units are synthesized through a series of reactions starting from aniline derivatives. These reactions often involve cyclization and oxidation steps.
Linking the Quinolinone Units: The two quinolinone units are then connected via an oxybis(butane) linker. This step usually involves nucleophilic substitution reactions where the quinolinone units are reacted with a butane derivative containing leaving groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, while ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone units to their corresponding hydroquinoline forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound’s quinolinone units can interact with various enzymes and receptors, modulating their activity. The oxybis(butane) linker provides flexibility and allows the compound to adopt different conformations, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): can be compared with other similar compounds, such as:
7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): analogs with different linkers.
Quinolinone derivatives: with varying substituents on the quinolinone ring.
Bisquinolinone compounds: with different connecting linkers.
Properties
IUPAC Name |
7-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c29-25-11-7-19-5-9-21(17-23(19)27-25)32-15-3-1-13-31-14-2-4-16-33-22-10-6-20-8-12-26(30)28-24(20)18-22/h5-6,9-10,17-18H,1-4,7-8,11-16H2,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPKMXWZSADJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424858-02-5 | |
Record name | 7,7'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424858025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,7'-((OXYBIS(BUTANE-4,1-DIYL))BIS(OXY))BIS(3,4-DIHYDROQUINOLIN-2(1H)-ONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9ZEV5PJY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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